Crotonophenone

Description

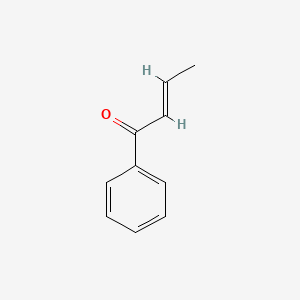

Structure

3D Structure

Properties

IUPAC Name |

(E)-1-phenylbut-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-8H,1H3/b6-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJZJBCWPIOHHN-QHHAFSJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189392 | |

| Record name | Phenyl propenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

495-41-0, 35845-66-0 | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl propenyl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035845660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Crotonophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=518668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Crotonophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Buten-1-one, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyl propenyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-1-Phenyl-2-buten-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYL PROPENYL KETONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8003HHM9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Crotonophenone for Researchers and Drug Development Professionals

An Introduction to Crotonophenone: Synthesis, Properties, and Spectroscopic Characterization

This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone that serves as a versatile building block in organic synthesis. Its conjugated system, comprising a phenyl group, a carbonyl group, and a carbon-carbon double bond, imparts unique reactivity, making it a valuable precursor for the synthesis of a wide array of more complex molecules, including potential pharmaceutical agents. This technical guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and an analysis of its spectroscopic data.

Chemical and Physical Properties

This compound is a pale yellow liquid at room temperature with a characteristic aromatic odor. The trans-isomer is the more stable and commonly encountered form. Several CAS numbers are associated with this compound, with 495-41-0 being specific to the (E)- or trans-isomer, while 35845-66-0 is also frequently used.[1] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| CAS Number | 495-41-0 ((E)-isomer)[1] |

| Molecular Formula | C₁₀H₁₀O |

| Molecular Weight | 146.19 g/mol |

| Appearance | Pale yellow liquid |

| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg |

| Density | 1.0 ± 0.1 g/cm³ |

| Flash Point | 86.3 ± 14.8 °C |

| Refractive Index | 1.530 |

| Solubility | Insoluble in water, soluble in organic solvents |

Synthesis and Purification

The most common and established method for the synthesis of this compound is the Friedel-Crafts acylation of benzene with crotonyl chloride, using a Lewis acid catalyst such as aluminum chloride.[1]

Experimental Protocol: Friedel-Crafts Acylation for the Synthesis of this compound

Materials:

-

Anhydrous benzene

-

Crotonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), dilute solution

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb evolved HCl), suspend anhydrous aluminum chloride in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the suspension in an ice-water bath to 0-5 °C.

-

Slowly add a solution of crotonyl chloride in dry dichloromethane from the dropping funnel to the stirred suspension.

-

After the addition of crotonyl chloride, add anhydrous benzene dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC is recommended).

-

Carefully quench the reaction by slowly pouring the mixture over crushed ice and dilute hydrochloric acid. This will decompose the aluminum chloride complex.

-

Separate the organic layer using a separatory funnel. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification of this compound

The crude this compound obtained after synthesis can be purified by either vacuum distillation or column chromatography.

-

Vacuum Distillation: This is an effective method for purifying larger quantities of this compound. The compound is distilled under reduced pressure to avoid decomposition at its high atmospheric boiling point. The fraction collected at the appropriate boiling point and pressure will yield pure this compound.

-

Column Chromatography: For smaller scale purification or to remove closely related impurities, flash column chromatography is a suitable technique. A typical procedure involves using silica gel as the stationary phase and a mixture of hexane and ethyl acetate as the mobile phase. The polarity of the eluent can be gradually increased to achieve optimal separation.

Spectroscopic Characterization

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra of this compound provide detailed information about its carbon-hydrogen framework. The chemical shifts are influenced by the electron-withdrawing effect of the carbonyl group and the conjugation with the phenyl ring and the double bond.

¹H NMR Spectral Data (CDCl₃, typical values):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.95 | m | 2H | Aromatic (ortho-protons to C=O) |

| ~7.50 | m | 3H | Aromatic (meta- and para-protons to C=O) |

| ~7.10 | dq | 1H | Vinylic proton (β to C=O) |

| ~6.90 | dq | 1H | Vinylic proton (α to C=O) |

| ~1.95 | dd | 3H | Methyl protons |

¹³C NMR Spectral Data (CDCl₃, typical values):

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190 | C=O (carbonyl) |

| ~145 | Vinylic carbon (β to C=O) |

| ~138 | Aromatic (ipso-carbon) |

| ~132 | Aromatic (para-carbon) |

| ~128.5 | Aromatic (ortho- and meta-carbons) |

| ~128 | Vinylic carbon (α to C=O) |

| ~18 | CH₃ (methyl) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The conjugation in the molecule leads to a shift in the vibrational frequencies compared to their unconjugated counterparts.

Key IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3060 | Medium | C-H stretch (aromatic and vinylic) |

| ~2920 | Weak | C-H stretch (aliphatic) |

| ~1665 | Strong | C=O stretch (conjugated ketone) |

| ~1600, ~1580, ~1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1620 | Medium | C=C stretch (vinylic) |

| ~970 | Strong | C-H bend (trans-vinylic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its structural elucidation.

Mass Spectrometry Data:

-

Molecular Ion (M⁺): m/z = 146, corresponding to the molecular formula C₁₀H₁₀O.

-

Major Fragments:

-

m/z = 105: Loss of the propenyl radical (•CH=CHCH₃), forming the stable benzoyl cation ([C₆H₅CO]⁺).

-

m/z = 77: Loss of a carbonyl group from the benzoyl cation, forming the phenyl cation ([C₆H₅]⁺).

-

m/z = 51: Fragmentation of the phenyl ring.

-

Logical Relationships and Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow, starting from commercially available starting materials and proceeding through synthesis, purification, and spectroscopic analysis to confirm the structure and purity of the final product.

Caption: Workflow for the synthesis and characterization of this compound.

Signaling Pathways and Biological Activity

This compound's primary significance in organic synthesis stems from its role as a Michael acceptor. The electrophilic β-carbon of the α,β-unsaturated ketone system is susceptible to nucleophilic attack, a fundamental carbon-carbon bond-forming reaction. This reactivity is central to its use in the synthesis of more complex molecules.

Caption: Michael addition reaction involving this compound.

While this compound itself is primarily a synthetic intermediate, compounds derived from it have been investigated for a range of biological activities. The α,β-unsaturated ketone moiety is a known reactive pharmacophore that can participate in covalent interactions with biological nucleophiles, such as cysteine residues in proteins. This reactivity can be harnessed for the development of targeted covalent inhibitors. However, it also raises concerns about potential toxicity.

Information on the specific biological activities and toxicological profile of this compound is limited. However, studies on related α,β-unsaturated ketones and natural products containing the this compound scaffold, such as those from the Croton genus, have shown a wide spectrum of bioactivities, including cytotoxic, anti-inflammatory, and antimicrobial effects. Further research is needed to fully elucidate the pharmacological potential and toxicological risks associated with this compound and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Crotonophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Crotonophenone. The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and logical workflows to support scientific investigation and drug development endeavors.

Introduction to this compound

This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone.[1] This structural feature, characterized by a carbonyl group conjugated with a carbon-carbon double bond, imparts a high degree of reactivity to the molecule, making it a valuable intermediate in various organic syntheses.[1] Its role as a Michael acceptor is of particular significance in the formation of carbon-carbon bonds.[1] The applications of this compound extend from being a precursor in the synthesis of fine chemicals and potential therapeutic agents to its use in material science, where it can be incorporated into polymer chains or act as a photoinitiator.[1]

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | (E)-1-phenylbut-2-en-1-one[1][2] |

| Common Synonyms | trans-Crotonophenone[1], Phenyl propenyl ketone[2] |

| CAS Number | 495-41-0[1][3], 35845-66-0[4] |

| Molecular Formula | C₁₀H₁₀O[3][4] |

| InChI Key | FUJZJBCWPIOHHN-QHHAFSJGSA-N[5] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 146.19 g/mol [2] |

| Appearance | Liquid[1] |

| Melting Point | 21 °C[5] |

| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg[1][3] |

| Density | 1.0 ± 0.1 g/cm³[1][3] |

| Flash Point | 86.3 ± 14.8 °C[1][3] |

| Refractive Index | 1.530[1][3] |

| Storage Temperature | 2-8°C[4] |

Table 3: Calculated and Spectroscopic Data

| Property | Value |

| LogP | 2.40[3] |

| Polar Surface Area (PSA) | 17.07 Ų[3][4] |

| Hydrogen Bond Donor Count | 0[4] |

| Hydrogen Bond Acceptor Count | 1[4] |

| Rotatable Bond Count | 2[4] |

| Exact Mass | 146.073166[3] |

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducible research.

3.1. Determination of Partition Coefficient (Octanol/Water)

The partition coefficient (LogP) is a critical measure of a compound's lipophilicity and is often determined using the shake-flask method, thin-layer chromatography (TLC), or high-performance liquid chromatography (HPLC).[6][7]

-

Shake-Flask Method (OECD 107/EPA OPPTS 830.7550):

-

Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water.

-

Sample Preparation: Dissolve a known amount of this compound in either the aqueous or organic phase.

-

Equilibration: Combine the two phases in a separatory funnel and shake gently for a predetermined period (e.g., 20 minutes) to allow for partitioning.[8] Allow the layers to separate completely.

-

Analysis: Determine the concentration of this compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[7]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.[7]

-

3.2. Spectroscopic Analysis for Structural Elucidation

The identity and purity of this compound are confirmed using various spectroscopic techniques.[1]

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: A thin film of liquid this compound is placed between two KBr plates.

-

Data Acquisition: The sample is placed in an FT-IR spectrometer, and the spectrum is recorded over a standard range (e.g., 4000-400 cm⁻¹).

-

Interpretation: The presence of characteristic absorption bands for the α,β-unsaturated ketone functional group (C=O and C=C stretching) is confirmed.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of this compound in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[9]

-

Interpretation: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the carbon-hydrogen framework of the molecule.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization: Ionize the sample using a suitable technique (e.g., electron ionization).

-

Analysis: The mass-to-charge ratio of the molecular ion and fragment ions are determined, confirming the molecular weight and providing structural information.

-

3.3. Stability Studies

Stability testing is essential to determine the retest period and appropriate storage conditions.[10] These studies are typically conducted following ICH Q1A(R2) guidelines.[11]

-

Long-Term Stability Testing:

-

Storage Conditions: Store samples of this compound under controlled long-term storage conditions (e.g., 25°C ± 2°C / 60% RH ± 5% RH).[12]

-

Testing Frequency: Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24 months).[12]

-

Attributes Tested: Analyze for appearance, assay, degradation products, and other relevant physical and chemical properties.[13]

-

-

Accelerated Stability Testing:

-

Storage Conditions: Store samples under accelerated conditions (e.g., 40°C ± 2°C / 75% RH ± 5% RH).[12]

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, and 6 months).[12]

-

Purpose: The data is used to predict the long-term stability and to evaluate the effect of short-term excursions from the labeled storage conditions.

-

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the physicochemical characterization of a compound like this compound.

Caption: Workflow for the Physicochemical Characterization of this compound.

Conclusion

This guide has provided a detailed overview of the physicochemical properties of this compound, including tabulated data and experimental protocols. The information presented is intended to serve as a valuable resource for researchers and professionals in drug development, facilitating a deeper understanding of this versatile chemical compound and its potential applications. The provided workflow offers a logical framework for the systematic characterization of such molecules.

References

- 1. This compound | 495-41-0 | Benchchem [benchchem.com]

- 2. Phenyl propenyl ketone | C10H10O | CID 231934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS#:495-41-0 | Chemsrc [chemsrc.com]

- 4. This compound|lookchem [lookchem.com]

- 5. trans-crotonophenone [stenutz.eu]

- 6. ajrconline.org [ajrconline.org]

- 7. rc.usf.edu [rc.usf.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. rsc.org [rsc.org]

- 10. media.raps.org [media.raps.org]

- 11. fda.gov [fda.gov]

- 12. database.ich.org [database.ich.org]

- 13. asean.org [asean.org]

Synthesis of (E)-1-Phenylbut-2-en-1-one: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of (E)-1-phenylbut-2-en-1-one, a valuable α,β-unsaturated ketone, also known as crotonophenone or benzalacetone. The primary focus is on the widely utilized Claisen-Schmidt condensation, with detailed experimental protocols and relevant quantitative data. Alternative synthetic routes are also discussed to provide a broader context for its preparation.

Core Synthesis Pathway: Claisen-Schmidt Condensation

The most common and direct method for synthesizing (E)-1-phenylbut-2-en-1-one is the Claisen-Schmidt condensation, a type of crossed aldol condensation. This reaction involves the base-catalyzed condensation of benzaldehyde with acetone.[1] Since acetone has α-hydrogens on both sides of the carbonyl group, controlling the reaction conditions is crucial to favor the formation of the mono-condensation product, (E)-1-phenylbut-2-en-1-one, over the double condensation product, dibenzalacetone.[2][3]

Reaction Mechanism

The reaction proceeds through the following key steps:

-

Enolate Formation: A base, typically sodium hydroxide (NaOH), removes an α-hydrogen from acetone to form a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of benzaldehyde.

-

Aldol Adduct Formation: An alkoxide intermediate is formed, which is then protonated by a protic solvent (e.g., water or ethanol) to yield a β-hydroxy ketone (the aldol adduct).

-

Dehydration: The β-hydroxy ketone readily undergoes base-catalyzed dehydration to form the more stable, conjugated α,β-unsaturated ketone, (E)-1-phenylbut-2-en-1-one.

Caption: Mechanism of the Claisen-Schmidt Condensation.

Experimental Protocols

Method 1: Selective Microwave-Assisted Synthesis

Microwave irradiation offers a rapid and highly selective method for the synthesis of (E)-1-phenylbut-2-en-1-one, minimizing the formation of byproducts.[4][5]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Ethanol

Procedure:

-

In a microwave-safe vessel, a solution of sodium hydroxide in ethanol is prepared.

-

Benzaldehyde and a molar excess of acetone are added to the basic solution.

-

The reaction mixture is subjected to microwave irradiation (e.g., 50 W) with stirring at a controlled temperature (e.g., 50°C) for a short duration (e.g., 10-30 minutes).[5]

-

The reaction progress is monitored by an appropriate technique such as GC-MS.

-

Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

-

The residue is then subjected to a standard aqueous work-up and extracted with a suitable organic solvent.

-

The organic layer is dried and concentrated to yield the crude product, which is often of high purity, not requiring further purification.[4]

| Parameter | Value | Reference |

| Reactants | Benzaldehyde, Acetone | [4] |

| Catalyst | Sodium Hydroxide | [4] |

| Solvent | Ethanol | |

| Method | Microwave Irradiation | [4][5] |

| Temperature | 50°C | [5] |

| Time | 10-30 minutes | [5] |

| Yield | Good to excellent | [4] |

| Selectivity | High for mono-adduct | [4] |

Method 2: Emulsion-Based Synthesis for High Selectivity

This method utilizes a two-phase system to control the reaction and achieve high selectivity for the mono-condensation product, even on a large scale.[2]

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium Hydroxide (NaOH)

-

Cyclohexane

-

Ultrapure Water

Procedure:

-

Benzaldehyde is dissolved in cyclohexane to form the organic phase.

-

Acetone and sodium hydroxide are dissolved in ultrapure water to form the aqueous phase.

-

The two phases are combined and stirred vigorously (e.g., 1000 rpm) to create a dynamic emulsion.

-

The reaction proceeds at the interface of the two phases at room temperature.

-

After the reaction is complete (e.g., 4-24 hours), stirring is stopped, and the two phases are allowed to separate.

-

The organic phase, containing the product, is separated.

-

The solvent is removed from the organic phase to yield the product with high purity.

| Parameter | Value | Reference |

| Reactants | Benzaldehyde, Acetone | [2] |

| Catalyst | Sodium Hydroxide | [2] |

| Solvent System | Cyclohexane/Water | [2] |

| Method | Emulsion Reaction | [2] |

| Temperature | Room Temperature | [2] |

| Time | 4-24 hours | |

| Yield | ~96% conversion | |

| Selectivity | ~99% | [2] |

Experimental Workflow

References

- 1. quora.com [quora.com]

- 2. A green synthesis approach toward large-scale production of benzalacetone via Claisen–Schmidt condensation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. An efficient and selective microwave-assisted Claisen-Schmidt reaction for the synthesis of functionalized benzalacetones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide to Crotonophenone: Molecular Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and analysis of crotonophenone. It is intended to serve as a valuable resource for professionals in the fields of chemical research and drug development, offering detailed data and methodologies to support their work. This document also explores the properties of a notable derivative, 2',5'-dimethylthis compound.

Core Molecular Data

This compound, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone. Below is a summary of its key molecular data, along with that of its dimethyl derivative.[1]

| Property | This compound | 2',5'-Dimethylthis compound |

| Molecular Formula | C₁₀H₁₀O | C₁₂H₁₄O |

| Molecular Weight | 146.19 g/mol | 174.24 g/mol |

| Systematic Name | (E)-1-phenylbut-2-en-1-one | (E)-1-(2,5-dimethylphenyl)but-2-en-1-one |

| Synonyms | trans-Crotonophenone, Phenyl propenyl ketone, 2-Butenophenone | - |

| CAS Number | 35845-66-0 (also cited as 495-41-0) | Not readily available |

Experimental Protocols

Synthesis of this compound ((E)-1-phenylbut-2-en-1-one)

A common method for the synthesis of this compound and its derivatives is the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with a ketone.

Materials:

-

Benzaldehyde

-

Acetone

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Hydrochloric acid (HCl)

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether or dichloromethane)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium hydroxide in a minimal amount of distilled water and then add ethanol.

-

Addition of Reactants: Cool the solution in an ice bath. While stirring, add a mixture of benzaldehyde and acetone dropwise to the cooled ethanolic NaOH solution.

-

Reaction: Allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a dilute solution of hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent.

-

Washing: Wash the organic layer sequentially with distilled water and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield pure (E)-1-phenylbut-2-en-1-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis of this compound

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic compounds.[2][3]

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified this compound sample in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

¹H-NMR Spectroscopy Protocol:

-

Acquire the ¹H-NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Typical acquisition parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that covers the entire proton chemical shift range (typically 0-12 ppm).

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts and coupling constants to assign the peaks to the specific protons in the this compound molecule.

¹³C-NMR Spectroscopy Protocol:

-

Acquire the ¹³C-NMR spectrum on the same spectrometer.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required.

-

Proton decoupling is commonly used to simplify the spectrum by removing ¹H-¹³C coupling.

-

Process the data similarly to the ¹H-NMR spectrum.

-

Analyze the chemical shifts to identify the different carbon environments in the molecule.

Visualizations

Logical Relationship of this compound Properties

Caption: Key identifiers for this compound.

General Experimental Workflow for Chemical Characterization

Caption: Workflow for synthesis and analysis.

Representative Cell Signaling Pathway

While specific signaling pathways for this compound are not extensively documented, as an α,β-unsaturated ketone, it could potentially interact with pathways sensitive to reactive electrophiles, such as the Keap1-Nrf2 pathway, which is a key regulator of cellular responses to oxidative stress. The following diagram illustrates a simplified representation of this pathway.

Caption: Keap1-Nrf2 pathway modulation.

References

Crotonophenone: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal safety data sheet (SDS) or professional safety guidance. Always consult the official SDS and follow all institutional and regulatory safety protocols when handling any chemical.

Executive Summary

Crotonophenone ((E)-1-phenylbut-2-en-1-one) is an α,β-unsaturated ketone utilized as a versatile intermediate in organic synthesis. While valuable in research and development, it possesses significant health and safety hazards that necessitate careful handling and the implementation of robust safety protocols. This guide provides a comprehensive overview of the known hazards of this compound, including its physicochemical properties, toxicological profile, and recommended safety procedures. All quantitative data is summarized in tables for ease of reference, and key safety workflows are visualized using diagrams.

Physicochemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₀O | [1] |

| Molecular Weight | 146.19 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg | [2][3] |

| Flash Point | 86.3 ± 14.8 °C | [2][3] |

| Density | 1.0 ± 0.1 g/cm³ | [2][3] |

| Vapor Pressure | 0.1 ± 0.4 mmHg at 25°C | [3] |

| Refractive Index | 1.530 | [2][3] |

| Storage Temperature | 2-8°C | [4] |

Toxicological Information and Hazard Classification

Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with several health hazards.[5] The GHS pictograms and hazard statements provide a clear and immediate warning of its potential dangers.

Globally Harmonized System (GHS) Classification

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |

Data sourced from ECHA C&L Inventory notifications.[5]

Acute Toxicity

Irritation and Corrosivity

Skin Irritation: this compound is classified as a skin irritant (Category 2).[5] This indicates that direct contact can cause inflammation, redness, and discomfort.

Eye Irritation: It is also classified as a serious eye irritant (Category 2).[5] Contact with the eyes can lead to significant irritation, pain, and potential damage.

Respiratory Irritation: The classification for specific target organ toxicity (single exposure, Category 3) highlights its potential to irritate the respiratory tract if inhaled.[5]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, the hazard classifications are likely based on standardized methods such as the OECD Guidelines for the Testing of Chemicals. Below are generalized methodologies for the relevant tests.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline provides a method for assessing the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

-

Test Animal: Typically, a single healthy young adult albino rabbit is used for the initial test.

-

Preparation: Approximately 24 hours before the test, the animal's fur is clipped from the dorsal area of the trunk.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of skin (approximately 6 cm²) under a gauze patch.

-

Exposure: The patch is held in place with a semi-occlusive dressing for a 4-hour exposure period.

-

Observation: After the exposure period, the patch is removed, and the skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after removal.

-

Scoring: The reactions are scored on a scale of 0 to 4.

-

Confirmation: If an irritant response is observed, the test may be confirmed in up to two additional animals.

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline is used to determine the potential of a substance to cause eye irritation or serious eye damage.

Methodology:

-

Test Animal: Healthy adult albino rabbits are used.

-

Application: A single dose of the test substance (0.1 mL for liquids) is instilled into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.

-

Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after instillation.

-

Scoring: Ocular lesions are scored according to a standardized system.

-

Reversibility: The reversibility of any observed effects is also assessed.

Safety and Handling

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Caption: Recommended PPE for handling this compound.

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors or mists.

-

Use appropriate tools and equipment to minimize the risk of spills.

-

-

Storage:

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Caption: Emergency procedures for spills and exposure.

Incompatible Materials

To prevent hazardous reactions, this compound should be stored away from:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow it to enter drains or waterways.

Conclusion

This compound is a valuable chemical intermediate with notable hazards. A thorough understanding of its properties and adherence to stringent safety protocols are essential for its safe use in a research and development setting. This guide provides a foundation for a comprehensive safety approach, which should always be supplemented by the official Safety Data Sheet and institution-specific safety procedures.

References

Unveiling Crotonophenone: A Journey into its Historical Chemical Origins

For researchers, scientists, and professionals in drug development, a deep understanding of a compound's foundational chemistry is paramount. This in-depth technical guide delves into the historical context of Crotonophenone's discovery, tracing its origins to the seminal work of Charles Friedel and James Crafts and its subsequent early characterization.

The discovery of this compound is intrinsically linked to the groundbreaking development of the Friedel-Crafts reaction in 1877. In a series of papers published in the French scientific journal Comptes rendus hebdomadaires des séances de l'Académie des sciences, Friedel and Crafts detailed a new general method for the synthesis of hydrocarbons and ketones.[1][2][3][4] While their initial publications laid the theoretical and practical groundwork, the first documented synthesis of this compound itself is attributed to O. Doebner in 1886, as detailed in the Berichte der deutschen chemischen Gesellschaft.

The Genesis: Friedel-Crafts Acylation

The foundational reaction that enabled the synthesis of this compound is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring, in this case, benzene, with an acyl halide using a strong Lewis acid catalyst, such as aluminum chloride.

The general mechanism for the synthesis of an aromatic ketone via Friedel-Crafts acylation can be visualized as a two-step process:

-

Formation of the Acylium Ion: The Lewis acid catalyst activates the acyl halide, leading to the formation of a highly electrophilic acylium ion.

-

Electrophilic Attack: The aromatic ring, acting as a nucleophile, attacks the acylium ion, forming a resonance-stabilized carbocation intermediate.

-

Deprotonation: A weak base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final ketone product.

Caption: General workflow of the Friedel-Crafts acylation for the synthesis of this compound.

The First Synthesis of this compound: O. Doebner (1886)

While Friedel and Crafts' work provided the necessary chemical tool, it was O. Doebner who first specifically reported the synthesis of this compound in 1886. His work, published in the Berichte der deutschen chemischen Gesellschaft under the title "Ueber einige ungesättigte Ketone" (On some unsaturated ketones), described the reaction of crotonyl chloride with benzene in the presence of aluminum chloride.

Experimental Protocol

Based on the historical context and typical procedures of the time, the experimental protocol for the first synthesis of this compound can be reconstructed as follows:

Materials:

-

Benzene (anhydrous)

-

Crotonyl chloride

-

Aluminum chloride (anhydrous)

Procedure:

-

A mixture of anhydrous benzene and anhydrous aluminum chloride was prepared in a reaction vessel, likely equipped with a reflux condenser to manage the exothermic reaction.

-

Crotonyl chloride was then added portion-wise to the benzene-aluminum chloride suspension. The reaction mixture was likely cooled initially to control the reaction rate and then gently heated to ensure completion.

-

Upon completion of the reaction, the mixture was poured onto a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex and separate the organic layer.

-

The organic layer, containing the crude this compound, was washed with water, a dilute solution of sodium carbonate to remove any acidic impurities, and finally with water again.

-

The crude product was then purified, most likely by distillation under reduced pressure, to yield the final this compound product.

Caption: Reconstructed experimental workflow for the first synthesis of this compound by O. Doebner.

Early Characterization and Quantitative Data

Historical chemical literature from the late 19th century often presented quantitative data in a less standardized format than modern publications. However, based on the practices of the era, the following data would have been crucial for the characterization of the newly synthesized this compound.

| Property | Expected Observation/Value (Late 19th Century) |

| Physical State | Liquid |

| Color | Colorless to pale yellow |

| Odor | Characteristic aromatic, sweet odor |

| Boiling Point | Determined at atmospheric or reduced pressure |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ether, alcohol, benzene) |

| Elemental Analysis | Determination of Carbon and Hydrogen content to confirm the empirical formula (C₁₀H₁₀O) |

Conclusion

The discovery of this compound is a direct consequence of the development of one of the most powerful reactions in organic chemistry: the Friedel-Crafts acylation. While Charles Friedel and James Crafts opened the door with their general method in 1877, it was O. Doebner's work in 1886 that specifically brought this unsaturated ketone to light. This historical context provides a valuable foundation for contemporary researchers, illustrating the evolution of synthetic methodology and analytical techniques in the field of chemistry. The early protocols, though lacking the precision of modern methods, laid the essential groundwork for the subsequent exploration of this compound's chemical properties and potential applications.

References

- 1. Comptes rendus de l’Académie des sciences/Tome 84, 1877/Table des matières - Wikisource [fr.wikisource.org]

- 2. Comptes rendus de l’Académie des sciences/Tome 85, 1877/Table des matières - Wikisource [fr.wikisource.org]

- 3. t.85 (1877) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

- 4. t.84 (1877) - Comptes rendus hebdomadaires des séances de l'Académie des sciences - Biodiversity Heritage Library [biodiversitylibrary.org]

Crotonophenone: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of Crotonophenone, a versatile α,β-unsaturated ketone. It is intended for researchers, scientists, and professionals in drug development, offering a centralized resource on its nomenclature, physicochemical properties, synthesis, and key reactions. This guide also explores its potential biological activities through known signaling pathways associated with its core chemical structure.

Nomenclature and Identification

This compound is known by a variety of synonyms and alternative names in scientific literature and chemical databases. The predominantly referenced isomer is the (E)- or trans-isomer due to its greater stability.

| Identifier Type | Identifier | Reference |

| Systematic (IUPAC) Name | (E)-1-Phenylbut-2-en-1-one | |

| Common Name | This compound | [1][2] |

| Alternative Names | 2-Butenophenone | [2] |

| Phenyl propenyl ketone | [2] | |

| trans-1-Phenyl-2-buten-1-one | [2] | |

| Ethylideneacetophenone | [2] | |

| 1-Benzoylpropene | [2] | |

| Crotonoylbenzene | [2] | |

| CAS Number | 35845-66-0 ((E)-isomer) | [2] |

| 495-41-0 (isomer unspecified) | [2] | |

| Molecular Formula | C₁₀H₁₀O | [1][2] |

| Molecular Weight | 146.19 g/mol | [1][2] |

| InChI Key | FUJZJBCWPIOHHN-QHHAFSJGSA-N | [1] |

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, compiled from various chemical databases and spectroscopic analyses.

Physical Properties

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 225.7 ± 13.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ | |

| Flash Point | 86.3 ± 14.8 °C | |

| Refractive Index | 1.530 |

Spectroscopic Data

| Spectroscopy Type | Key Peaks / Signals | Reference |

| ¹H NMR | Signals for aromatic protons (phenyl group), vinylic protons (butenone chain), and methyl protons are characteristic. | [1] |

| ¹³C NMR | Data available in the PubChem database. | [2] |

| Infrared (IR) | A prominent band for the C=O group (conjugated), along with peaks for C=C stretching and aromatic C-H bonds. | [1][2] |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of 146.19 g/mol . | [2] |

Experimental Protocols

This compound is a valuable building block in organic synthesis. The following are representative protocols for its synthesis and a key reaction.

Synthesis of this compound via Friedel-Crafts Acylation

The Friedel-Crafts acylation provides a direct method for the synthesis of aryl ketones like this compound. This protocol is a representative example based on general Friedel-Crafts procedures.

Reaction: Benzene + Crotonyl chloride → this compound (in the presence of a Lewis acid catalyst)

Materials:

-

Anhydrous benzene

-

Crotonyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) as solvent

-

Hydrochloric acid (HCl), concentrated

-

Crushed ice

-

5% Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add anhydrous benzene and anhydrous DCM.

-

Cool the flask in an ice bath and slowly add anhydrous aluminum chloride in portions with stirring.

-

From the dropping funnel, add crotonyl chloride dropwise to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction may be gently heated to reflux to ensure completion (monitored by TLC).

-

Upon completion, cool the reaction mixture back to 0°C and quench by carefully pouring it into a beaker containing a mixture of crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash sequentially with water, 5% NaOH solution, and again with water until the washings are neutral.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography.

Michael Addition Reaction with this compound

This compound is a classic Michael acceptor due to its α,β-unsaturated ketone structure. This protocol describes a representative Michael addition reaction.

Reaction: this compound + Michael Donor → 1,4-Adduct (in the presence of a base)

Materials:

-

This compound

-

A suitable Michael donor (e.g., diethyl malonate, nitromethane, or an enolate precursor)

-

A base catalyst (e.g., sodium ethoxide, sodium hydroxide)

-

Ethanol (or another suitable solvent)

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

Procedure:

-

In a round-bottom flask, dissolve the Michael donor in ethanol.

-

Add the base catalyst to the solution and stir until it dissolves.

-

Add this compound to the reaction mixture.

-

Heat the mixture to reflux with stirring for a specified time, monitoring the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl).

-

The product may precipitate upon cooling or neutralization. If so, it can be collected by filtration.

-

If the product does not precipitate, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed with water.

-

Dry the organic layer, remove the solvent, and purify the product by recrystallization or column chromatography.

Signaling Pathways and Potential Biological Activity

While specific signaling pathways for this compound are not extensively documented, its chemical structure as an α,β-unsaturated ketone (a Michael acceptor) suggests potential interactions with key cellular signaling pathways that are modulated by similar compounds, such as chalcones.

The Keap1-Nrf2-ARE Pathway

The Keap1-Nrf2 pathway is a primary regulator of cellular defense against oxidative stress.[3][4] Michael acceptors are known to activate this pathway.[3][4] They can react with cysteine residues on Keap1, a repressor protein of Nrf2.[3][4] This leads to a conformational change in Keap1, releasing Nrf2, which can then translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[3][4]

References

The Natural Occurrence of Crotonophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Croton, a member of the extensive Euphorbiaceae family, is a rich reservoir of structurally diverse secondary metabolites. These plants, found predominantly in tropical and subtropical regions, have a long history of use in traditional medicine across various cultures. Among the myriad of compounds isolated from Croton species, derivatives of acetophenone and benzophenone, which can be broadly classified under the umbrella of "Crotonophenones," have garnered significant scientific interest. These compounds exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development. This technical guide provides an in-depth overview of the natural occurrence of Crotonophenone derivatives, detailing their sources, isolation, and biological activities, with a focus on quantitative data and experimental methodologies.

Natural Sources of this compound Derivatives

Acetophenone and benzophenone derivatives are not exclusive to the Croton genus but have been identified in over 24 plant families and various fungal strains.[1] However, species of the genus Croton are notable for producing a significant number of these compounds.[1] Phytochemical investigations have revealed that these derivatives are often present in the leaves, bark, and roots of these plants.

While the term "this compound" is not a standard chemical nomenclature, it is used here to encompass the acetophenone and benzophenone derivatives isolated from Croton species. These compounds are often found alongside a plethora of other secondary metabolites, most notably a diverse array of diterpenoids.[2]

Quantitative Data on Biological Activities

A significant driver for the research into this compound derivatives is their potent biological activity, particularly their cytotoxicity against various cancer cell lines. The following table summarizes the available quantitative data on the cytotoxic effects of selected compounds isolated from Croton species. It is important to note that the majority of extensive quantitative studies have focused on the more abundant diterpenoids from Croton, with data on acetophenone and benzophenone derivatives being less comprehensive.

| Compound Class | Specific Compound | Source Organism | Tested Cell Line | IC50 Value (µM) | Reference |

| Diterpene Ester | Tigliane Diterpene Ester 1 | Croton tiglium | K562 | 0.03 | [3] |

| Diterpene Ester | Tigliane Diterpene Ester 2 | Croton tiglium | K562 | 0.03 | [3] |

| Diterpene Ester | Tigliane Diterpene Ester 3 | Croton tiglium | K562 | 0.07 | [3] |

| Diterpene Ester | Tigliane Diterpene Ester 4 | Croton tiglium | K562 | 0.05 | [3] |

Experimental Protocols

The isolation and characterization of this compound derivatives from their natural sources involve a series of well-established phytochemical techniques. While specific protocols vary depending on the target compound and the plant matrix, a general workflow can be outlined.

General Extraction and Isolation Workflow

Caption: A generalized workflow for the extraction and isolation of this compound derivatives.

Detailed Methodologies

1. Plant Material Collection and Preparation:

-

The plant material (leaves, bark, or roots) of the selected Croton species is collected and authenticated by a plant taxonomist.

-

The material is shade-dried at room temperature to prevent the degradation of thermolabile compounds and then ground into a fine powder.

2. Extraction:

-

The powdered plant material is typically extracted with methanol at room temperature through maceration, often for an extended period with periodic shaking.[3]

-

Alternatively, Soxhlet extraction can be employed for more exhaustive extraction.

-

The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

3. Fractionation:

-

The crude extract is suspended in a water-methanol mixture and subjected to liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

4. Chromatographic Purification:

-

The fractions obtained from partitioning are subjected to column chromatography for further separation.

-

Silica gel is a commonly used stationary phase, with mobile phase gradients of solvents like hexane and ethyl acetate or chloroform and methanol.[4]

-

Size-exclusion chromatography using Sephadex LH-20 is often employed for the separation of polar compounds.[4]

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Fractions with similar TLC profiles are combined and may be subjected to further rounds of column chromatography.

-

Final purification is often achieved using preparative High-Performance Liquid Chromatography (HPLC).

5. Structural Elucidation:

-

The structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments are used to determine the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): Techniques like ESI-MS or HR-ESI-MS are used to determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

-

Signaling Pathway Interactions

While the precise molecular targets of many this compound derivatives are still under investigation, studies on crude extracts and isolated compounds from Croton species have shed light on their potential mechanisms of action, particularly in the context of their anticancer effects. Some compounds have been shown to interfere with key signaling pathways that regulate cell proliferation and survival.

One such pathway is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many types of cancer. Inhibition of this pathway can lead to decreased cell growth and survival.

References

- 1. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 2. researchgate.net [researchgate.net]

- 3. Detoxification of Croton tiglium L. seeds by Ayurvedic process of Śodhana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation and characterisation of novel antioxidant constituents of Croton zambesicus leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]

Crotonophenone's Reactivity as a Michael Acceptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crotonophenone, an α,β-unsaturated ketone, serves as a quintessential Michael acceptor, a class of compounds pivotal in organic synthesis and paramount in the design of targeted covalent inhibitors for drug development. Its electrophilic β-carbon readily undergoes conjugate addition by a diverse array of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of this compound as a Michael acceptor, detailing reaction mechanisms, summarizing quantitative data from analogous systems, presenting detailed experimental protocols, and illustrating the underlying principles of its application in covalent inhibition.

Introduction to Michael Addition and this compound

The Michael addition is a fundamental carbon-carbon and carbon-heteroatom bond-forming reaction in organic chemistry. It involves the 1,4-conjugate addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor.[1] this compound, with its chemical structure featuring a carbonyl group conjugated to a carbon-carbon double bond, is an effective Michael acceptor. The polarization of the molecule draws electron density away from the β-carbon, rendering it susceptible to nucleophilic attack.

This reactivity is not only crucial for synthetic chemistry but also forms the basis for the mechanism of action of numerous covalent drugs. By incorporating a Michael acceptor "warhead," a drug molecule can form a stable covalent bond with a nucleophilic amino acid residue (such as cysteine) in the active site of a target protein, leading to irreversible inhibition.[2][3]

Reaction Mechanism

The Michael addition to this compound proceeds via a conjugate addition pathway. A nucleophile attacks the electrophilic β-carbon of the α,β-unsaturated system. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct.

// Reactants this compound [label="this compound (Michael Acceptor)"]; Nucleophile [label="Nucleophile (Nu⁻)"];

// Intermediate Enolate [label="Enolate Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"];

// Product Product [label="Michael Adduct"];

// Arrows and Labels this compound -> Enolate [label="1. Nucleophilic Attack"]; Nucleophile -> Enolate; Enolate -> Product [label="2. Protonation (H⁺)"]; } dot Figure 1: General mechanism of the Michael addition to this compound.

Quantitative Reactivity Data

Direct quantitative data for the Michael addition of various nucleophiles to this compound is not extensively available in the literature. However, data from analogous systems, such as crotonaldehyde and chalcones (which share the phenyl ketone moiety), provide valuable insights into the expected reactivity.

Michael Addition of Malonates

The addition of soft carbon nucleophiles like diethyl malonate is a classic example of a Michael reaction. The following table summarizes representative yields and enantioselectivities for the asymmetric Michael addition of diethyl malonate to crotonaldehyde, a structurally similar Michael acceptor.

| Catalyst/Conditions | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 5% (S)-proline potassium salt | CH₂Cl₂ | 12 | 70 | 19 (S) | [4] |

| 15% (S)-proline potassium salt | CH₂Cl₂ | 72 | 60 | 24.5 (S) | [5] |

| 5% (S)-proline potassium salt | THF | 72 | 90 | 38 (S) | [4] |

| 10% (R,R)-DPEN, 40% o-phthalic acid | EtOH | 96 | 95 | 94 | [6] |

Table 1: Asymmetric Michael addition of diethyl malonate to crotonaldehyde. Data for a similar α,β-unsaturated aldehyde is presented due to the limited availability of data for this compound.

Michael Addition of Thiols

Thiols are potent nucleophiles in Michael additions, often proceeding under mild, base-catalyzed conditions. While specific kinetic data for this compound is scarce, the reaction is generally rapid and high-yielding with other α,β-unsaturated ketones. For instance, the reaction of thiophenol with methyl vinyl ketone proceeds to 93% yield in 30 minutes under solvent-free conditions at 30°C.[7]

Michael Addition of Amines

Amines are also effective nucleophiles for Michael additions to this compound. The reaction of benzylideneacetone with pyrazolin-5-one, catalyzed by a primary amine, can achieve yields of up to 77% with high enantioselectivity.[8]

Experimental Protocols

The following are generalized protocols for the Michael addition of common nucleophiles to this compound.

Protocol for Michael Addition of a Thiol (e.g., Thiophenol)

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).

-

Addition of Nucleophile: Add thiophenol (1.1 equivalents) to the solution.

-

Initiation of Reaction: Add a catalytic amount of a base, such as triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equivalents).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a dilute aqueous acid solution (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

// Workflow Edges A -> B -> C -> D -> E -> F -> G; } dot Figure 2: Experimental workflow for the Michael addition of a thiol to this compound.

Protocol for Michael Addition of an Amine (e.g., Piperidine)

-

Reactant Preparation: In a sealed tube, combine this compound (1 equivalent) and piperidine (1.2 equivalents). A solvent such as acetonitrile can be used but the reaction may also proceed neat.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 60-80 °C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After completion, cool the reaction mixture to room temperature. If a solvent was used, remove it under reduced pressure. Purify the residue directly by column chromatography on silica gel.

Protocol for Michael Addition of Diethyl Malonate

-

Base Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide in absolute ethanol. This can be done by carefully adding sodium metal (1.1 equivalents) to anhydrous ethanol.

-

Formation of Enolate: To the sodium ethoxide solution, add diethyl malonate (1.1 equivalents) dropwise at 0 °C. Stir for 30 minutes to form the enolate.

-

Addition of Michael Acceptor: Add a solution of this compound (1 equivalent) in anhydrous ethanol dropwise to the enolate solution at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.

-

Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Remove the ethanol under reduced pressure. Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the product by column chromatography.

This compound Derivatives in Drug Development: Covalent Inhibition

The electrophilic nature of the α,β-unsaturated ketone in this compound makes it an ideal "warhead" for targeted covalent inhibitors. These inhibitors first bind non-covalently to the target protein, positioning the warhead in proximity to a nucleophilic amino acid residue, typically a cysteine. A subsequent Michael addition reaction forms a permanent covalent bond, leading to irreversible inhibition of the protein's function. This strategy has been successfully employed in the development of drugs for various diseases, including cancer and autoimmune disorders.[9]

// Nodes Drug [label="Covalent Inhibitor\n(with this compound-like Warhead)"]; Protein [label="Target Protein\n(with Nucleophilic Residue, e.g., Cys-SH)"]; NonCovalent_Complex [label="Reversible\nDrug-Protein Complex"]; Covalent_Complex [label="Irreversible\nCovalently-Bound Complex", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Drug -> NonCovalent_Complex [label="1. Reversible Binding"]; Protein -> NonCovalent_Complex; NonCovalent_Complex -> Covalent_Complex [label="2. Michael Addition\n(Covalent Bond Formation)"]; } dot Figure 3: Mechanism of targeted covalent inhibition by a Michael acceptor.

While specific signaling pathways targeted by this compound itself are not well-documented, the chalcone scaffold, which is structurally related, has been extensively studied. For instance, chalcone derivatives have been shown to inhibit various kinases and enzymes involved in inflammatory and cancer signaling pathways.[10][11] The development of novel this compound derivatives could therefore be a promising avenue for the discovery of new covalent inhibitors targeting a range of disease-relevant proteins.

Conclusion

This compound exhibits characteristic reactivity as a Michael acceptor, readily undergoing conjugate addition with a variety of nucleophiles. While specific quantitative data for this compound remains somewhat limited, analogous systems demonstrate that these reactions are generally high-yielding and can be rendered stereoselective with the use of appropriate chiral catalysts. The underlying reactivity of the α,β-unsaturated ketone moiety makes this compound and its derivatives valuable scaffolds in organic synthesis and particularly in the design of targeted covalent inhibitors for therapeutic applications. Further research into the synthesis and biological evaluation of novel this compound derivatives is warranted to explore their full potential in drug discovery.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Enantioselective Michael addition of malonates to α,β-unsaturated ketones catalyzed by 1,2-diphenylethanediamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Primary amine-catalyzed enantioselective 1,4-Michael addition reaction of pyrazolin-5-ones to α,β-unsaturated ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Biological Evaluation of Amino Chalcone Derivatives as Antiproliferative Agents [mdpi.com]

- 11. air.unimi.it [air.unimi.it]

Spectroscopic Profile of Crotonophenone: A Technical Guide

Introduction: Crotonophenone, systematically known as (E)-1-phenylbut-2-en-1-one, is an α,β-unsaturated ketone with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical reactivity and properties are directly related to its molecular structure. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for identification, purity assessment, and structural elucidation. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 1.96 | dd | 6.9, 1.7 | 3 | -CH₃ |

| 6.89 | dq | 15.3, 1.7 | 1 | =CH-CO |

| 7.11 | dq | 15.3, 6.9 | 1 | =CH-CH₃ |

| 7.40 - 7.58 | m | - | 3 | Phenyl H (m, p) |

| 7.92 - 7.98 | m | - | 2 | Phenyl H (o) |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 18.6 | -CH₃ |

| 128.5 | Phenyl CH (o) |

| 128.6 | Phenyl CH (m) |

| 130.2 | =CH-CO |

| 132.8 | Phenyl CH (p) |

| 138.0 | Phenyl C (ipso) |

| 145.4 | =CH-CH₃ |

| 190.6 | C=O |

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.

Table 3: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3061 | Weak | C-H Stretch (Aromatic) |

| 2924 | Weak | C-H Stretch (Aliphatic) |

| 1664 | Strong | C=O Stretch (Conjugated Ketone) |

| 1618 | Strong | C=C Stretch (Alkenyl) |

| 1598 | Medium | C=C Stretch (Aromatic) |

| 1448 | Medium | C-H Bend (Aliphatic) |

| 1298 | Strong | C-CO-C Stretch and Bend |

| 970 | Strong | =C-H Bend (Out-of-plane, trans) |

| 756, 692 | Strong | C-H Bend (Out-of-plane, Monosubstituted Benzene) |

Sample Phase: Liquid Film.

Table 4: Mass Spectrometry (MS) Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 146 | 35 | [M]⁺ (Molecular Ion) |

| 131 | 15 | [M - CH₃]⁺ |

| 105 | 100 | [C₆H₅CO]⁺ (Benzoyl cation) - Base Peak |

| 77 | 50 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 25 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI) at 70 eV.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).

-

The solution is transferred into a 5 mm NMR tube.

-

-

Instrument Setup:

-

The NMR spectrometer is set to the appropriate frequency for ¹H (e.g., 400 MHz) and ¹³C (e.g., 100 MHz) nuclei.

-

The sample is placed in the spectrometer's probe, and the magnetic field is shimmed to achieve homogeneity.

-

-

Data Acquisition:

-

For ¹H NMR, a standard pulse sequence is used with a sufficient number of scans to achieve a good signal-to-noise ratio.

-